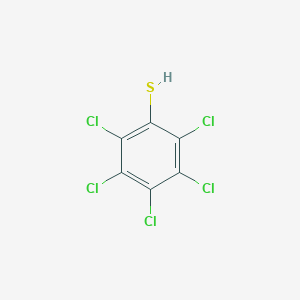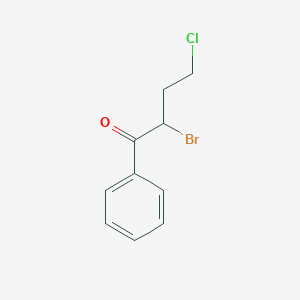
2-Bromo-1-(4-chlorophenyl)butan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, involves multiple steps starting from bromo-chlorophenyl and ethoxyphenyl precursors. These methods showcase the complexity and precision required in synthesizing compounds with specific substituents and configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-1-(4-chlorophenyl)butan-1-one, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, features two p-chloro phenyl rings linked to a planar 1,4-trans enedione moiety, indicating the potential structural complexity and stability imparted by chlorophenyl groups (Lastovickova et al., 2018).
Chemical Reactions and Properties
Studies on compounds with similar structures have focused on the synthesis of derivatives through reactions such as the Suzuki cross-coupling, highlighting the chemical reactivity and potential for modification of bromo- and chloro-substituted butanones. These reactions provide insights into the chemical versatility and reactivity of 2-Bromo-1-(4-chlorophenyl)butan-1-one (Nazeer et al., 2020).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure, as demonstrated by the crystallographic analysis of related compounds. For example, the crystal structure and intermolecular interactions can be detailed through analyses such as Hirshfeld surface studies, providing a comprehensive understanding of the compound's physical characteristics (Bakheit et al., 2023).
Aplicaciones Científicas De Investigación
Computational Studies and Reaction Mechanisms
One significant area of application for 2-Bromo-1-(4-chlorophenyl)butan-1-one is in computational chemistry, where it is used to study nucleophilic substitution reactions. Erdogan and Erdoğan (2019) conducted a computational study focusing on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, using Density Functional Theory (DFT) calculations. This research contributes to understanding the electronic properties and reactivity of such compounds through various computational methods, including Single Point Energy (SPE) calculations and Molecular Electrostatic Potential (MEP) map calculations Erdogan & Erdoğan, 2019.
Synthesis and Structural Studies
Research on the synthesis and crystal structure of derivatives closely related to 2-Bromo-1-(4-chlorophenyl)butan-1-one provides insights into the molecular architecture and potential applications in material science. For instance, Lastovickova et al. (2018) detailed the synthesis and crystal structures of compounds with chlorophenyl rings, highlighting the molecular interactions and geometries within the crystal lattice. Such studies are foundational for the development of new materials with specific electronic or photonic properties Lastovickova, La Scala, & Sausa, 2018.
Electronic and Optical Properties
Another research avenue involves the examination of electronic and non-linear optical (NLO) properties of derivatives of 2-Bromo-1-(4-chlorophenyl)butan-1-one. Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and conducted a Pd-catalyzed Suzuki cross-coupling reaction to study their reactivity and electronic properties. Frontier molecular orbital analysis, along with non-linear optical properties and molecular electrostatic potential studies, were performed, underscoring the compound's potential in electronic and photonic applications Nazeer et al., 2020.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-bromo-1-(4-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSXLUJIZHWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chlorophenyl)butan-1-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



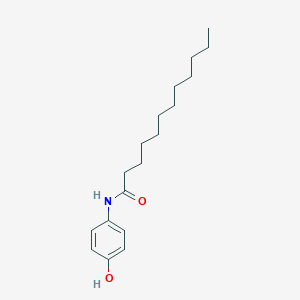
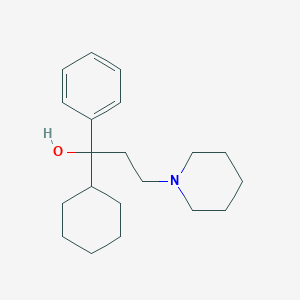

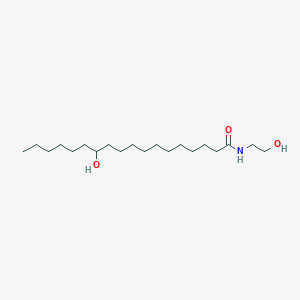

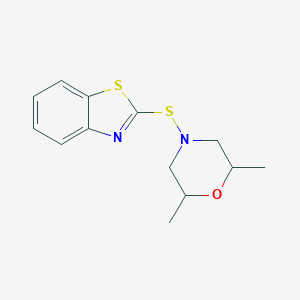


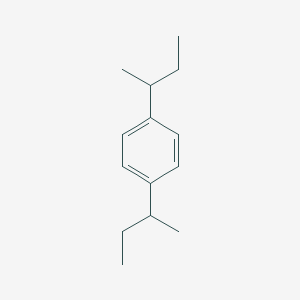
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)

